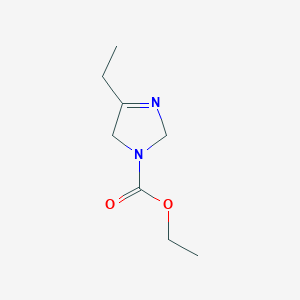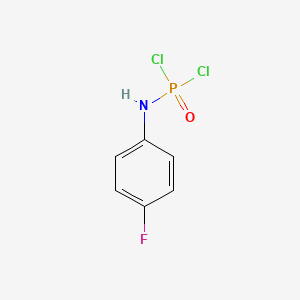
(4-Fluorophenyl)phosphoramidic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluorophenyl)phosphoramidic dichloride is a chemical compound with the molecular formula C6H5Cl2FNOP It is a derivative of phosphoramidic dichloride, where one of the phenyl groups is substituted with a fluorine atom at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)phosphoramidic dichloride typically involves the reaction of 4-fluoroaniline with phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions, often in the presence of a catalyst or under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
4-Fluoroaniline+POCl3→(4-Fluorophenyl)phosphoramidic dichloride+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and real-time monitoring can optimize reaction conditions and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluorophenyl)phosphoramidic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different phosphorus-containing species.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives and 4-fluoroaniline.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed
Substitution Products: Phosphoramidates, phosphorothioates
Oxidation Products: Phosphoric acid derivatives
Reduction Products: Reduced phosphorus compounds
Aplicaciones Científicas De Investigación
(4-Fluorophenyl)phosphoramidic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various phosphorus-containing compounds, which are important intermediates in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of (4-Fluorophenyl)phosphoramidic dichloride involves its ability to react with nucleophiles, leading to the formation of stable phosphorus-nitrogen or phosphorus-oxygen bonds. This reactivity is due to the electrophilic nature of the phosphorus atom, which is enhanced by the presence of electron-withdrawing chlorine and fluorine substituents. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
Phosphoramidic Dichloride: The parent compound without the fluorine substitution.
(4-Chlorophenyl)phosphoramidic Dichloride: Similar structure with a chlorine atom instead of fluorine.
(4-Methylphenyl)phosphoramidic Dichloride: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (4-Fluorophenyl)phosphoramidic dichloride imparts unique properties, such as increased reactivity and stability, compared to its analogs. Fluorine’s high electronegativity and small size influence the compound’s electronic structure and reactivity, making it a valuable reagent in various chemical transformations.
Propiedades
Número CAS |
917617-84-6 |
|---|---|
Fórmula molecular |
C6H5Cl2FNOP |
Peso molecular |
227.98 g/mol |
Nombre IUPAC |
N-dichlorophosphoryl-4-fluoroaniline |
InChI |
InChI=1S/C6H5Cl2FNOP/c7-12(8,11)10-6-3-1-5(9)2-4-6/h1-4H,(H,10,11) |
Clave InChI |
RIZGDHFCDUAODQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NP(=O)(Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


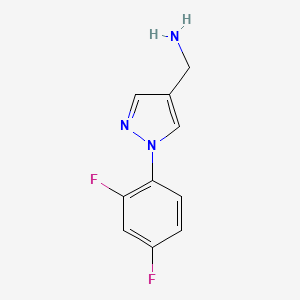
![N,N-Di([1,1'-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine](/img/structure/B12826698.png)
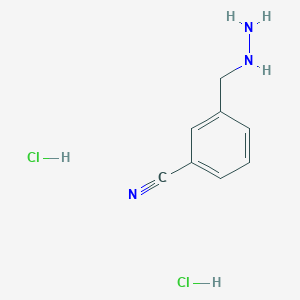
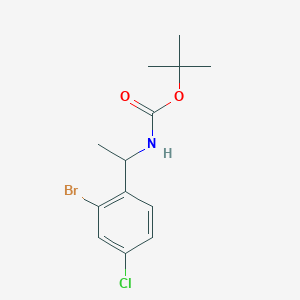
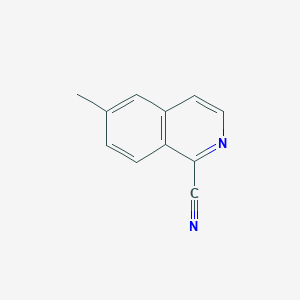
![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-morpholin-4-ylmethanone](/img/structure/B12826714.png)
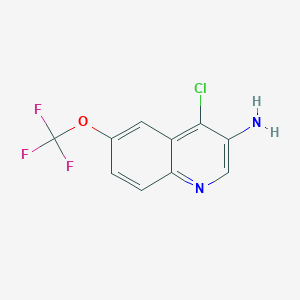
![(1S)-1-[8-chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine dihydrochloride](/img/structure/B12826742.png)
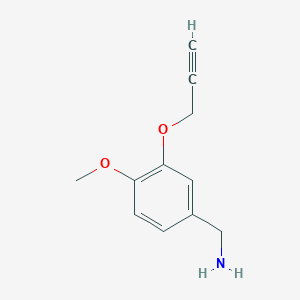
![(3aS,6aR)-hexahydro-2H-Pyrrolo[3,4-d]oxazol-2-one](/img/structure/B12826749.png)
![S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine](/img/structure/B12826760.png)
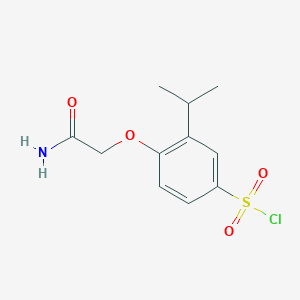
![Benzyl (4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B12826768.png)
